(3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime
Overview
Description
(3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime is a synthetic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The trifluoromethyl group in this compound enhances its chemical stability, lipophilicity, and biological activity, making it a valuable molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method selectively introduces the trifluoromethyl group at the C2 position of the indole ring. The reaction is carried out in the presence of an oxidizing agent, such as hydrogen peroxide, and the desired product can be obtained in good yield.
Industrial Production Methods
Industrial production of (3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of various oxime derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted indole derivatives with different functional groups.
Scientific Research Applications
(3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of (3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, increasing its efficacy. The oxime group can form hydrogen bonds with target molecules, influencing their activity and stability. The compound may also modulate various signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylindole: Similar structure but lacks the oxime group.
7-Trifluoromethylindole-2,3-dione: Similar structure but lacks the oxime group.
Indole-2,3-dione 3-oxime: Lacks the trifluoromethyl group.
Uniqueness
(3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime is unique due to the presence of both the trifluoromethyl and oxime groups. This combination enhances its chemical stability, lipophilicity, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-nitroso-7-(trifluoromethyl)-1H-indol-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)5-3-1-2-4-6(5)13-8(15)7(4)14-16/h1-3,13,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCAUCUZADXBCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC(=C2N=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427930 | |
Record name | 3-(Hydroxyamino)-7-(trifluoromethyl)-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74396-78-4 | |
Record name | 3-(Hydroxyamino)-7-(trifluoromethyl)-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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